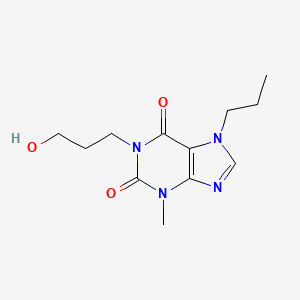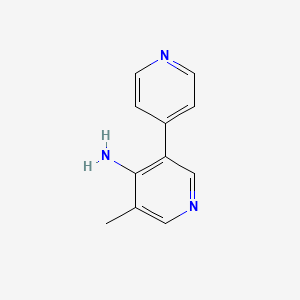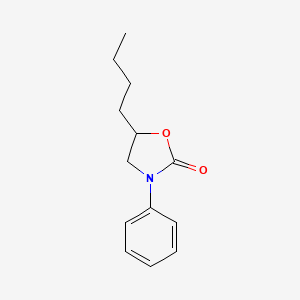
1-(4-Ethylphenyl)-2-phenylethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylphenyl)-2-phenylethane-1,2-dione typically involves the Friedel-Crafts acylation of 4-ethylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
4-Ethylacetophenone+Benzoyl chlorideAlCl3this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of advanced catalytic systems and optimized reaction parameters ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
1-(4-Ethylphenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 4-ethylbenzoic acid and benzoic acid.
Reduction: Formation of 1-(4-ethylphenyl)-2-phenylethanol.
Substitution: Formation of halogenated derivatives such as 4-ethyl-2-chloroacetophenone.
科学的研究の応用
1-(4-Ethylphenyl)-2-phenylethane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Ethylphenyl)-2-phenylethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, resulting in its observed effects.
類似化合物との比較
Similar Compounds
Acetophenone: The parent compound, lacking the ethyl group.
4-Methylacetophenone: Similar structure with a methyl group instead of an ethyl group.
4-Chloroacetophenone: Contains a chlorine atom at the para position.
Uniqueness
1-(4-Ethylphenyl)-2-phenylethane-1,2-dione is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties
特性
分子式 |
C16H14O2 |
|---|---|
分子量 |
238.28 g/mol |
IUPAC名 |
1-(4-ethylphenyl)-2-phenylethane-1,2-dione |
InChI |
InChI=1S/C16H14O2/c1-2-12-8-10-14(11-9-12)16(18)15(17)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
InChIキー |
OGKVIYHHZUSVEJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[2-(benzyloxy)ethyl]-3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole](/img/structure/B13867900.png)
![Tert-butyl 4-[2-(3,4,5-trimethoxyphenyl)acetyl]piperazine-1-carboxylate](/img/structure/B13867913.png)




![4-[Amino-(4-chlorophenyl)methyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13867953.png)
![tert-butyl N-[2-[5-(1-hydroxyethyl)-1,2,4-oxadiazol-3-yl]ethyl]carbamate](/img/structure/B13867959.png)
![[(2R,3S,4S,5R)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-dimethyl-[2-[4-[(Z)-3,3,4,4,4-pentadeuterio-1,2-diphenylbut-1-enyl]phenoxy]ethyl]azanium](/img/structure/B13867966.png)
![5-[Tert-butyl(dimethyl)silyl]pent-4-yn-1-ol](/img/structure/B13867967.png)


